N2-ethyl-N4-(4-fluorophenyl)-6-methyl-5-nitropyrimidine-2,4-diamine
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Overview
Description
N2-ethyl-N4-(4-fluorophenyl)-6-methyl-5-nitropyrimidine-2,4-diamine is a synthetic organic compound belonging to the pyrimidine family This compound is characterized by its unique structure, which includes an ethyl group, a fluorophenyl group, a methyl group, and a nitro group attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-ethyl-N4-(4-fluorophenyl)-6-methyl-5-nitropyrimidine-2,4-diamine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic conditions.
Introduction of the Nitro Group: The nitro group is introduced via nitration of the pyrimidine ring using a mixture of concentrated nitric acid and sulfuric acid.
Substitution Reactions: The ethyl and fluorophenyl groups are introduced through nucleophilic substitution reactions using appropriate alkylating agents and fluorobenzene derivatives.
Final Assembly: The final compound is assembled through a series of coupling reactions, followed by purification steps such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N2-ethyl-N4-(4-fluorophenyl)-6-methyl-5-nitropyrimidine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents like sodium borohydride or hydrogen gas in the presence of a catalyst can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorophenyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), hydrogen gas (H2) with a palladium catalyst
Substitution: Various nucleophiles such as amines, thiols, or halides
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives
Reduction: Formation of amino derivatives
Substitution: Formation of substituted pyrimidine derivatives
Scientific Research Applications
N2-ethyl-N4-(4-fluorophenyl)-6-methyl-5-nitropyrimidine-2,4-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N2-ethyl-N4-(4-fluorophenyl)-6-methyl-5-nitropyrimidine-2,4-diamine involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
N2-ethyl-N4-(4-fluorophenyl)-6-methyl-5-nitropyrimidine-2,4-diamine can be compared with other pyrimidine derivatives, such as:
N2-ethyl-N4-(4-fluorophenyl)-6-methylpyrimidine-2,4-diamine: Lacks the nitro group, which may result in different chemical reactivity and biological activity.
N2-ethyl-N4-(4-chlorophenyl)-6-methyl-5-nitropyrimidine-2,4-diamine: Contains a chlorophenyl group instead of a fluorophenyl group, potentially altering its physicochemical properties and interactions with biological targets.
N2-ethyl-N4-(4-fluorophenyl)-5-nitropyrimidine-2,4-diamine: Lacks the methyl group, which may influence its steric and electronic properties.
The uniqueness of this compound lies in its specific combination of substituents, which can confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2-N-ethyl-4-N-(4-fluorophenyl)-6-methyl-5-nitropyrimidine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN5O2/c1-3-15-13-16-8(2)11(19(20)21)12(18-13)17-10-6-4-9(14)5-7-10/h4-7H,3H2,1-2H3,(H2,15,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNTZMIXQZDUMQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=C(C(=N1)NC2=CC=C(C=C2)F)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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